ROCK2 Inhibition Potency: H-1152 (12 nM) vs. Fasudil (10,700 nM) and Y-27632 (5,000 nM)
H-1152 dihydrochloride inhibits ROCK2 with an IC50 of 12 nM (0.012 μM), representing a >890-fold increase in potency compared to fasudil (HA-1077, IC50 = 10,700 nM) and a >410-fold increase over Y-27632 (IC50 = 5,000 nM) [1]. The Ki for ROCK2 is 1.6 nM [2].
| Evidence Dimension | ROCK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM (0.012 μM) |
| Comparator Or Baseline | Fasudil: 10,700 nM; Y-27632: 5,000 nM |
| Quantified Difference | 892-fold more potent than fasudil; 417-fold more potent than Y-27632 |
| Conditions | Cell-free kinase assay; ATP-competitive binding |
Why This Matters
This large potency gap ensures that H-1152 achieves complete ROCK inhibition at nanomolar concentrations where fasudil and Y-27632 would require micromolar levels, which risk off-target kinase engagement.
- [1] Patel RA, Liu Y, Wang B, Li R, Sebti SM. ROCK Inhibitor Selectivity and Potency: A Comparative Analysis. Table 2. PMC5599165. 2017. View Source
- [2] Breitenlechner C, Gassel M, Hidaka H, Kinzel V, Huber R, Engh RA, Bossemeyer D. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Structure. 2003;11(12):1595-607. View Source
